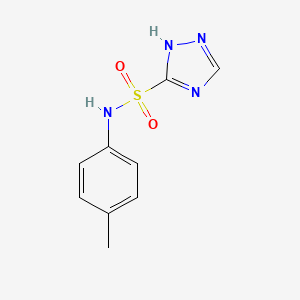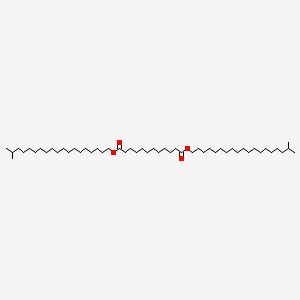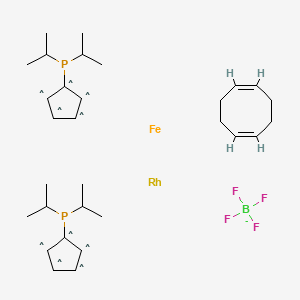
1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate” is a highly efficient catalyst for the hydrogenation of aldehydes and ketones . It has been found to be effective in the synthesis of acids .
Molecular Structure Analysis
The molecular structure of “1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate” is represented by the formula C30H48BF4FeP2Rh . The InChI representation of the molecule is also available .
Chemical Reactions Analysis
This compound is utilized as a catalyst in the hydrogenation of aldehydes and ketones . It is also used in the general and efficient cross-coupling of thiols with aryl halides .
Applications De Recherche Scientifique
Hydroformylation Catalyst : This compound has been used as a catalyst precursor for the hydroformylation of hexenes. Studies have shown good activity and moderate regioselectivity in producing aldehydes (Bianchini et al., 2005).
Heterobimetallic Complex Formation : It reacts with various metals like platinum, gold, and rhodium to form heterobimetallic complexes, useful in catalytic applications like hydroformylation (Schmied et al., 2015).
Fluorophilicities Study : Its derivatives have been synthesized and analyzed for fluorophilicities, showing diverse regioisomer compositions, which are significant in organometallic chemistry (Kvíčala et al., 2002).
Complexes with N-Heterocyclic Carbene Ligands : It forms complexes with rhodium and iridium, which exhibit interesting reactivity with carbon monoxide, indicating potential in carbonylation reactions (Panov et al., 2012).
Asymmetric Hydrogenation : This compound has been used in the asymmetric hydrogenation of olefins and ketones, achieving excellent enantioselectivity, which is crucial in producing chiral compounds (Maienza et al., 1999).
Heteropolymetallic Complex Synthesis : It's utilized in synthesizing heteropolymetallic complexes, demonstrating significant interactions and unique NMR characteristics (Longato et al., 1991).
Catalytic Polymerization : It catalyzes polymerization of phenylacetylene, yielding high-molecular-weight polyphenylacetylene, useful in materials science (Lee et al., 1996).
Transition Metal-Mediated Ring-Opening Polymerization : Used in catalyzing the ring-opening polymerization of silicon-bridged ferrocenophanes, this compound aids in producing high molecular weight polyferrocenylsilanes (Temple et al., 2002).
Propriétés
InChI |
InChI=1S/2C11H18P.C8H12.BF4.Fe.Rh/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-10H,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIPKMKCCUWUIS-ISVFTUMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.C1CC=CCCC=C1.[Fe].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.C1/C=C\CC/C=C\C1.[Fe].[Rh] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48BF4FeP2Rh- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704840 |
Source


|
| Record name | PUBCHEM_53485855 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate | |
CAS RN |
157772-65-1 |
Source


|
| Record name | PUBCHEM_53485855 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


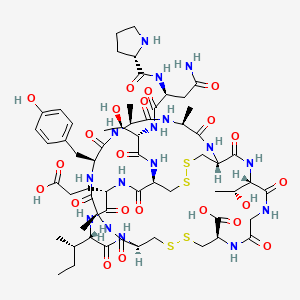
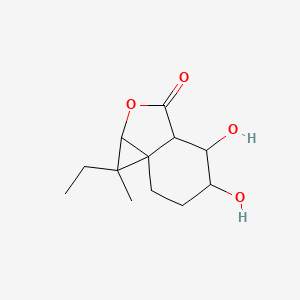
![2-Ethoxyhexahydrothieno[3,4-b]furan 5,5-dioxide](/img/structure/B583008.png)
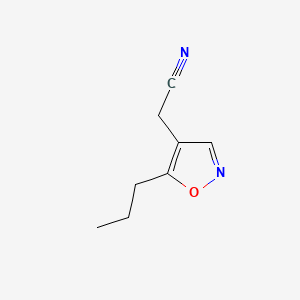
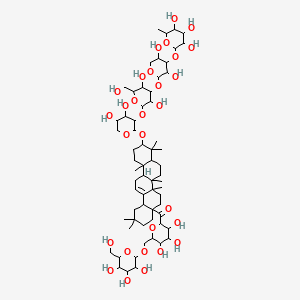
![Benzoic acid, 4-[[(dimethylamino)methylene]amino]-](/img/structure/B583015.png)
